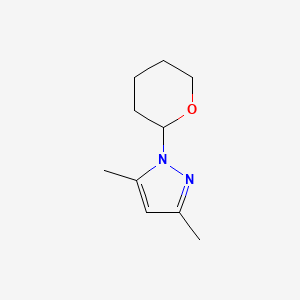![molecular formula C8H14ClF3N2O B2678588 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride CAS No. 2031242-77-8](/img/structure/B2678588.png)
2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride is a compound with significant potential in various fields of research and industry. It is known for its unique chemical structure, which includes a trifluoromethyl group and a piperidine ring, making it a valuable molecule for scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride typically involves the trifluoromethylation of piperidine derivatives. One common method includes the reaction of 4-methylpiperidine with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases such as triethylamine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide: This compound has a similar structure but with an additional trifluoromethyl group, which may alter its chemical and biological properties.
2,2,2-Trifluoro-N-[®-α-methylbenzyl]acetamide: This compound features a benzyl group instead of a piperidine ring, leading to different reactivity and applications.
Uniqueness
2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride is unique due to its combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11;/h5-6,12H,2-4H2,1H3,(H,13,14);1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWBDUVELKEPAW-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1NC(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2678506.png)


![2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one](/img/structure/B2678509.png)




![N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2678520.png)



![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)

